molecular formula C3HBr3N2 B016341 3,4,5-Tribromopyrazole CAS No. 17635-44-8

3,4,5-Tribromopyrazole

Cat. No. B016341
CAS RN: 17635-44-8
M. Wt: 304.77 g/mol
InChI Key: TXQKCKQJBGFUBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4,5-tribromopyrazole involves various methods, including the Suzuki–Miyaura reactions which are efficient and site-selective. This reaction enables the synthesis of 3,4,5-triaryl-pyrazoles, 3,5-diaryl-4-bromopyrazoles, and 5-aryl-3,4-dibromopyrazoles, showcasing excellent site-selectivity and efficiency in preparation that are not readily achievable by other methods (Khera et al., 2011).

Molecular Structure Analysis

The molecular structure of related triazole and pyrazole compounds has been extensively studied, revealing insights into their conformation and stability. These studies include X-ray diffraction and dynamic NMR spectroscopy, which have provided valuable information on the structural aspects of these compounds, highlighting the robustness of the molecular structure and its implications on the properties and reactivity of these heterocycles (Lim et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of tribromopyrazole derivatives includes nucleophilic substitution reactions that are regioselective, allowing for the synthesis of compounds with varied substituents. These reactions highlight the versatility and reactivity of tribromopyrazole under different conditions, leading to a wide range of potential applications in material science and organic synthesis (Dalinger et al., 2012).

Physical Properties Analysis

The physical properties, such as thermal stability, density, and detonation performance, of related pyrazole compounds have been characterized, indicating their potential as energetic materials. These properties are crucial for applications in materials science, particularly in the development of new materials with high performance (Zhang et al., 2012).

Chemical Properties Analysis

The synthesis and study of S-derivatives of related pyrazole compounds have provided insights into their chemical properties, including reactivity towards various functional groups and potential biological activities. These studies underscore the importance of structural modifications on the chemical properties and biological activity of these compounds (Fedotov & Hotsulia, 2021).

Scientific Research Applications

  • Organic Synthesis

    • 3,4,5-Tribromopyrazole is an important raw material and intermediate used in organic synthesis .
    • It’s used in the synthesis of other chemicals, including 3,5-Dibromopyrazole .
    • The methods of application include a continuous flow procedure for regioselective dehalogenation of 3,4,5-tribromopyrazole .
    • The outcomes of these processes are new compounds that can be used in further reactions .
  • Pharmaceuticals

    • 3,4,5-Tribromopyrazole is used as an intermediate in the pharmaceutical industry .
  • Agrochemicals

    • 3,4,5-Tribromopyrazole is used as an intermediate in the production of agrochemicals .
  • Dyestuff

    • 3,4,5-Tribromopyrazole is used as an intermediate in the production of dyestuffs .
  • Chemical Research

    • 3,4,5-Tribromopyrazole can be used in chemical research as a building block for the synthesis of more complex molecules .
    • It can be used to synthesize derivatives like 1-Allyl-3,4,5-tribromopyrazole .
  • Material Science

    • 3,4,5-Tribromopyrazole could potentially be used in material science, particularly in the development of new materials .
  • Chemical Building Block

    • 3,4,5-Tribromopyrazole can be used as a building block in chemical reactions .
    • It can be used to synthesize more complex molecules, such as 1-Allyl-3,4,5-tribromopyrazole .
  • Simulation Visualizations

    • 3,4,5-Tribromopyrazole could potentially be used in simulation visualizations .

Safety And Hazards

The safety information for 3,4,5-Tribromopyrazole includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Future Directions

Future directions for the use of 3,4,5-Tribromopyrazole could involve developing synthetic methods in the operating temperature range of −20 to 120 °C to remove production process constraints and exploring the option of a continuous flow procedure for regioselective dehalogenation of 3,4,5-tribromopyrazole .

properties

IUPAC Name

3,4,5-tribromo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr3N2/c4-1-2(5)7-8-3(1)6/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQKCKQJBGFUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347899
Record name 3,4,5-Tribromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tribromopyrazole

CAS RN

17635-44-8
Record name 3,4,5-Tribromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIBROMO-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
G Wu, Z Yang, X Xu, L Hao, L Chen, Y Wang… - Organic Letters, 2022 - ACS Publications
A novel route has been reported for C–H hydroxylation of benzyl compounds directed by a 3,4,5-tribromopyrazole auxiliary via boronation/oxidation using BBr 3 and NaBO 3 ·4H 2 O. …
Number of citations: 6 pubs.acs.org
B Iddon, JE Tønder, M Hosseini, M Begtrup - Tetrahedron, 2007 - Elsevier
Treatment of 3,4,5-tribromopyrazole with 1,2-dibromoethane and triethylamine gave 3,4,5-tribromo-1-vinylpyrazole, which underwent regioselective bromine–lithium exchange at the 5-…
Number of citations: 33 www.sciencedirect.com
G Kornis, E Nidy - Organic Preparations and Procedures …, 1973 - Taylor & Francis
The preparation of pyrazoles from 1, 1, 3, 3-tetramethoxypropane and hydrazines in water has been shown by Copenhaven'to be a high yield reaction although pyrazole itself was …
Number of citations: 3 www.tandfonline.com
YL Janin - Chemical Reviews, 2012 - ACS Publications
1. INTRODUCTION In the last 139 years, 1 the pyrazole nucleus has been and somehow remains a challenge for the design of selective synthesis. With five centers featuring different …
Number of citations: 199 pubs.acs.org
DV Osipov, KS Korzhenko, VA Osyanin - Tetrahedron, 2023 - Elsevier
We have studied the reaction of various 1H-azoles with 2-((dimethylamino)methyl)pyridin-3-ol and 2-bromo-6-(hydroxymethyl)pyridin-3-ol as precursors of ortho- and para-quinone …
Number of citations: 2 www.sciencedirect.com
AL Rheingold, LM Liable-Sands, CL Incarvito… - Journal of the …, 2002 - pubs.rsc.org
The novel ligands dihydrobis(3,4,5-tribromopyrazol-1-yl)borate, BpBr3, and hydrotris(3,4,5-tribromopyrazol-1-yl)borate, TpBr3, have been synthesized and structures of their complexes …
Number of citations: 25 pubs.rsc.org
H Rafique - 2012 - repository.pastic.gov.pk
The work presented in this thesis consists of synthesis and characterization of natural isocoumarin analogues and novel heterocyclic compounds. For convenience, the work has been …
Number of citations: 1 repository.pastic.gov.pk
J Eskildsen, N Østergaard, P Vedsø, M Begtrup - Tetrahedron, 2002 - Elsevier
The synthesis of a new series of 3-substituted pyrazolo[3,4-c]quinoline 1-oxides is presented. Regioselective bromine–magnesium exchange of 2-benzylated 3,4,5-tribromopyrazole 1-…
Number of citations: 19 www.sciencedirect.com
VA Osyanin, VY Nakushnov, DV Osipov… - Chemistry of …, 2010 - Springer
1, 3-Benzoxazines fused to nitrogen heterocycles hold interest in light of their potential physiological activity. However, the number of available methods for the preparation of these …
Number of citations: 7 link.springer.com
LA Nagler - 1979 - cache.kzoo.edu
3,4,5-Tribromo-N,N,a-trimethylpyrazole -acetamide (1) and 3,4,5-Tribromo-l-methylpyrazole (9) reacted with copper powder to give the 5,5 -bipyrazoles (2) and (15), respectively. …
Number of citations: 0 cache.kzoo.edu

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